[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
CAS No.: 1564456-04-7
Cat. No.: VC3113516
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol - 1564456-04-7](/images/structure/VC3113516.png)
Specification
CAS No. | 1564456-04-7 |
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Molecular Formula | C9H12ClN3O |
Molecular Weight | 213.66 g/mol |
IUPAC Name | [1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol |
Standard InChI | InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2 |
Standard InChI Key | JBQWYWSDZAWJOV-UHFFFAOYSA-N |
SMILES | C1CN(CC1CO)C2=NC=CN=C2Cl |
Canonical SMILES | C1CN(CC1CO)C2=NC=CN=C2Cl |
Introduction
Chemical Identity and Structural Properties
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is an organic compound with significant potential in medicinal chemistry and organic synthesis. This section details its fundamental chemical identity markers and structural characteristics.
Basic Chemical Information
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is identified by CAS number 1564456-04-7 and possesses a molecular formula of C9H12ClN3O . The compound has a molecular weight of 213.66 g/mol, making it a relatively small organic molecule . The structure consists of a chloropyrazine ring connected to a pyrrolidine ring, with a hydroxymethyl group attached to the pyrrolidine at the 3-position.
Table 1: Chemical Identity Parameters of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Parameter | Value |
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Common Name | [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol |
CAS Number | 1564456-04-7 |
Molecular Formula | C₉H₁₂ClN₃O |
Molecular Weight | 213.66 g/mol |
Structural Classification | Chloropyrazine derivative |
Functional Groups | Pyrazine, chloro, pyrrolidine, primary alcohol |
Structural Features
The compound features a chloropyrazine ring with the chlorine atom at the 3-position and a pyrrolidine ring attached at the 2-position. The pyrrolidine ring contains a hydroxymethyl group at its 3-position, creating a unique spatial arrangement that influences its chemical behavior and potential applications.
The structure can be represented in SMILES notation as: C1CN(C[C@@H]1CO)C2=NC=CC(=N2)Cl, where the stereochemistry at the 3-position of the pyrrolidine ring is specifically defined . This structural arrangement provides multiple sites for potential hydrogen bonding, including the hydroxyl group and the nitrogen atoms in both the pyrazine and pyrrolidine rings.
Physical and Chemical Properties
Understanding the physical and chemical properties of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is essential for evaluating its potential applications and handling requirements.
Physical Properties
While specific experimental physical property data is limited in the available literature, computational methods can provide estimated values for key parameters. Based on similar chloropyrazine compounds, we can infer several physical characteristics.
Table 2: Estimated Physical Properties of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Chemical Reactivity
The chemical reactivity of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is influenced by its functional groups. The primary alcohol group can participate in various reactions including oxidation, esterification, and etherification. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution reactions, providing a synthetic handle for further modifications.
The nitrogen atoms in both the pyrazine and pyrrolidine rings can act as hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. This combination of functional groups enhances the compound's potential for intermolecular interactions, which may be relevant for its biological activity.
Parameter | Recommended Conditions | Rationale |
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Solvent | Aprotic polar solvents (DMF, DMSO, acetonitrile) | Facilitates nucleophilic substitution |
Temperature | 60-90°C | Balance between reactivity and stability |
Base | Tertiary amines (DIPEA, triethylamine) | Neutralizes HCl formed during reaction |
Reaction Time | 4-24 hours | Allows for complete conversion |
Purification | Column chromatography | Removes reaction by-products |
The synthesis might involve a two-step process beginning with the preparation of 3-chloropyrazine-2-carbonitrile from 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride and a suitable base , followed by reaction with pyrrolidin-3-ylmethanol.
Applications and Biological Significance
The structural features of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol suggest potential applications in pharmaceutical research and development, particularly as an intermediate or scaffold for bioactive compounds.
Pharmaceutical Applications
Related pyrazine derivatives have demonstrated significant biological activities, suggesting potential applications for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol in pharmaceutical research:
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Similar pyrazine compounds have been investigated as phosphodiesterase inhibitors, suggesting potential applications in treating conditions like erectile dysfunction or pulmonary hypertension
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Chloropyrazine derivatives have been explored as scaffolds in the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies
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The compound's structural features align with fragments found in imidazopyrazine derivatives that have been studied as enzyme inhibitors
Synthetic Utility
Beyond direct biological applications, [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol can serve as a valuable synthetic intermediate due to its multiple functional groups:
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The primary alcohol can be oxidized to an aldehyde or carboxylic acid
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The chlorine on the pyrazine ring provides a handle for further substitution reactions
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The nitrogen-containing heterocycles offer sites for additional functionalization
These transformation possibilities make the compound useful in diversity-oriented synthesis and the creation of compound libraries for drug discovery programs.
Analytical Characterization
Proper characterization of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is essential for confirming its identity, purity, and structural features.
Spectroscopic Data
While specific spectroscopic data for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is limited in the available literature, expected spectral characteristics can be inferred from its structure and data from related compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum would likely show characteristic signals for:
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The pyrazine ring protons (typically δ 8.0-8.5 ppm)
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The pyrrolidine ring protons (typically δ 1.5-3.5 ppm)
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The hydroxymethyl protons (typically δ 3.5-4.0 ppm)
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The hydroxyl proton (typically δ 4.0-5.0 ppm, concentration and solvent dependent)
Mass Spectrometry
The expected mass spectrum would show:
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Molecular ion peak at m/z 213.66
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Characteristic fragmentation patterns involving loss of the hydroxymethyl group
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Isotope pattern characteristic of a mono-chlorinated compound
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for purity determination and quality control of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. The compound's moderate polarity suggests that reversed-phase HPLC would be suitable for analysis.
Comparison with Related Compounds
To better understand the properties and potential applications of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol, it is valuable to compare it with structurally related compounds.
Structural Analogues
Table 4: Comparison of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol with Related Compounds
Structure-Activity Relationships
The structural variations among these related compounds can significantly impact their chemical and biological properties:
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The replacement of the pyrrolidine ring with a piperidine ring (as in 1-(3-Chloropyrazin-2-yl)piperidin-4-ol) changes the ring size and conformation, potentially affecting receptor binding in biological systems
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The presence of an amide group instead of an alcohol (as in (3-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone) alters hydrogen bonding patterns and metabolic stability
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Simpler derivatives like 1-(3-Chloropyrazin-2-yl)ethanone may serve as synthetic precursors but likely have different biological activity profiles
These structure-activity relationships are important considerations in the development of new pyrazine-based compounds for specific applications.
Future Research Directions
Research on [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol and related compounds remains an active area with several promising directions.
Synthetic Development
Future research could focus on:
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Developing more efficient and scalable synthetic routes to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
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Exploring stereoselective synthesis to access specific enantiomers if stereochemistry is important for biological activity
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Creating libraries of derivatives by modifying the hydroxymethyl group or substituting the chlorine atom
Biological Evaluation
Given the potential pharmaceutical applications of related pyrazine compounds, future research might include:
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Screening [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol for activity against various biological targets, particularly kinases and phosphodiesterases
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Investigating its potential as a scaffold in fragment-based drug discovery
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Studying structure-activity relationships through systematic modification of its structure
Materials Applications
Beyond pharmaceutical applications, future research could explore:
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The potential use of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol in materials science, potentially as a building block for specialized polymers
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Applications in catalysis, leveraging the compound's multiple functional groups
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Development of sensor technologies based on its specific binding interactions
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